1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-phenoxyethyl)urea
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Overview
Description
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-phenoxyethyl)urea is an organic compound that features a complex structure with multiple functional groups, including hydroxyl, phenyl, and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Hydroxyphenylethyl Intermediate:
Urea Formation:
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the urea or phenyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-phenoxyethyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-phenoxyethyl)urea depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and urea groups can form hydrogen bonds, while the phenyl groups can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Hydroxy-2-phenylethyl)-3-(2-phenoxyethyl)urea: Lacks the methylthio group, which may affect its reactivity and applications.
1-(2-Hydroxy-2-(4-methylphenyl)ethyl)-3-(2-phenoxyethyl)urea: Contains a methyl group instead of a methylthio group, potentially altering its chemical properties and biological activity.
Uniqueness: 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-phenoxyethyl)urea is unique due to the presence of the methylthio group, which can undergo specific chemical transformations and may impart distinct biological activities compared to its analogs.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-24-16-9-7-14(8-10-16)17(21)13-20-18(22)19-11-12-23-15-5-3-2-4-6-15/h2-10,17,21H,11-13H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPZCJKNKNSARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NCCOC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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